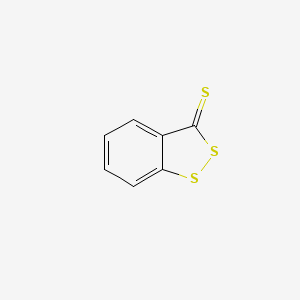

3H-1,2-Benzodithiole-3-thione

Vue d'ensemble

Description

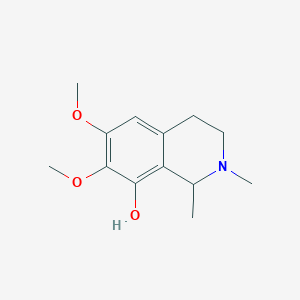

3H-1,2-Benzodithiole-3-thione, also known as Benzodithiolethione (BDT), is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive candidate for use in several areas of research. In

Applications De Recherche Scientifique

Mass Spectrometry Investigations

A study demonstrated the use of mass spectrometry techniques, including electron impact, chemical ionization, and others, to investigate the reduction product of 3H-1,2-benzodithiole-3-thione, identifying it as a dimer, dibenzo[c,h]-3H,10H-dihydro-1,2,8,9-tetrathiecine (Parfitt et al., 1978).

Reactions with Other Chemicals

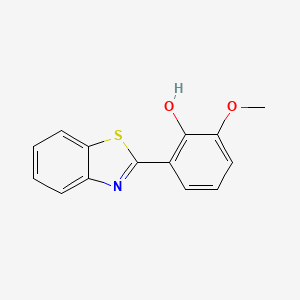

This compound has been shown to react with diphenyldiazomethane in the presence of copper-(II) acetylacetonate, forming a corresponding benzo-dithiole derivative (Tamagaki et al., 1975). Another study revealed its reaction with ethylene- and trimethylenediamines, indicating the displacement of sulfur atoms and probable formation of mercaptophenyl-substituted nitrogen heterocycles (Brown, 1974).

Crystallography and Structure Analysis

The crystal structure of the compound synthesized from this compound was studied, showing details about molecular symmetry and interactions (Boukebbous et al., 2016). Another research focused on the unusual bonding mode of a dithiocarboxylate ligand derived from it, involving an iron–carbon bond (Bird et al., 1981).

Thermolysis Studies

Studies on the flash vacuum thermolysis of thiones of selected N-, O-, and S-heterocycles involving this compound have been conducted, exploring their thermal behaviors and product formations (Drewnowski et al., 2006).

Reaction with Wittig Reagents

The compound's reaction with carbon disulfide and related Wittig reagents has been investigated, leading to the formation of various products including dithiole-thiones and red crystalline compounds (Nakayama et al., 1981).

Potential Therapeutic Applications

Although therapeutic uses are not the main focus here, it's worth noting that 3H-1,2-dithiole-3-thione has been identified as a potential therapeutic compound for sepsis intervention, highlighting its role in inducing tissue defenses against oxidative and inflammatory stress (Li et al., 2019).

Mécanisme D'action

Target of Action

It has been shown to react with diphenyldiazomethane in the presence of copper-(ii) acetylacetonate .

Mode of Action

3H-1,2-Benzodithiole-3-thione reacts with diphenyldiazomethane in the presence of copper-(II) acetylacetonate to afford the corresponding 4,5-benzo-3-diphenylmethylene-1,2-dithiole . This reaction involves a predominant extrusion of the exocyclic sulfur atom .

Analyse Biochimique

Biochemical Properties

3H-1,2-Benzodithiole-3-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with copper-(II) acetylacetonate, leading to the formation of 4,5-benzo-3-diphenylmethylene-1,2-dithiole . This interaction involves the extrusion of the exocyclic sulfur atom, highlighting the compound’s ability to participate in sulfur transfer reactions . Additionally, this compound has been studied for its potential to induce phase II detoxifying enzymes, such as glutathione S-transferase, which plays a crucial role in cellular defense mechanisms .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its ability to inhibit the proliferation of prostate cancer cell lines, such as PC3, DU145, and LNCaP, by inducing cell cycle arrest and apoptosis . Furthermore, this compound has been reported to protect retinal pigment epithelium cells from UV radiation-induced damage, highlighting its potential as a protective agent against oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can act as a sulfur donor in biochemical reactions, facilitating the transfer of sulfur atoms to other molecules . Additionally, it has been shown to inhibit the activity of certain enzymes, such as copper-(II) acetylacetonate, by binding to their active sites and altering their catalytic properties . This inhibition can lead to changes in gene expression and cellular function, contributing to the compound’s therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various byproducts . These byproducts may have different biological activities, which can influence the overall effects of the compound. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged induction of detoxifying enzymes and protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can induce beneficial effects, such as the activation of detoxifying enzymes and protection against oxidative damage . High doses of this compound may lead to toxic or adverse effects, including hepatotoxicity and disruption of normal cellular function . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic flux and metabolite levels. Additionally, this compound has been shown to modulate the activity of phase II detoxifying enzymes, such as glutathione S-transferase, which plays a crucial role in the metabolism and elimination of xenobiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, this compound can accumulate in specific compartments or organelles, where it exerts its effects. Studies have shown that the compound can localize to the cytoplasm and mitochondria, where it interacts with various biomolecules and influences cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . Additionally, the compound can interact with nuclear proteins, influencing gene expression and cellular responses .

Propriétés

IUPAC Name |

1,2-benzodithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4S3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGJSZGTNIFSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187197 | |

| Record name | Dithiosulfindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-42-5 | |

| Record name | Dithiosulfindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2-Benzodithiole-3-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dithiosulfindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIOSULFINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3ZFE8YHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

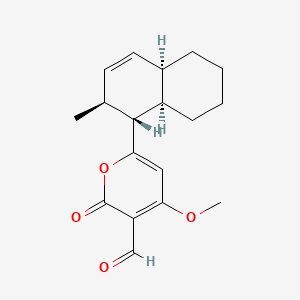

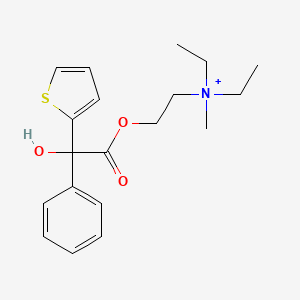

![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)